5-Bromo-2-chloro-4-ethylthiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-chloro-4-ethylthiazole is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . This compound is notable for its unique combination of bromine, chlorine, and ethyl substituents on the thiazole ring, which imparts distinct chemical properties and reactivity .
Scientific Research Applications
5-Bromo-2-chloro-4-ethylthiazole has a wide range of applications in scientific research:
Safety and Hazards
The safety data sheet for 5-Bromo-2-chloro-4-ethylthiazole suggests that it should be used only for research and development, not for medicinal or household use . In case of accidental exposure, the recommended first aid measures include moving the victim to fresh air, washing off the chemical with soap and water, and seeking immediate medical attention .
Mechanism of Action
Target of Action
It is known to be a key intermediate in the synthesis of a family of promising sglt2 inhibitors .
Mode of Action
As an intermediate in the synthesis of SGLT2 inhibitors, it likely contributes to the overall mechanism of these drugs, which typically work by inhibiting the reabsorption of glucose in the kidneys, thereby reducing blood glucose levels .
Biochemical Pathways
Given its role in the synthesis of sglt2 inhibitors, it may indirectly influence the sodium-glucose transport proteins (sglts) pathway .
Result of Action
As an intermediate in the production of SGLT2 inhibitors, its ultimate effect would be to lower blood glucose levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-4-ethylthiazole typically involves the bromination and chlorination of a thiazole precursor. One common method includes the treatment of 2,5-dibromothiazole with sodium ethoxide followed by hydrogenation over spongy nickel . Another approach involves the use of dimethyl terephthalate as a starting material, which undergoes a series of reactions including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
Industrial Production Methods
Industrial production of this compound often scales up these synthetic routes to achieve higher yields and cost efficiency. The process typically involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-4-ethylthiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the thiazole ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the thiazole ring.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include sodium ethoxide, spongy nickel, and various organoboron reagents for coupling reactions . Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of thiazole derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains .
Comparison with Similar Compounds
Similar Compounds
5-Bromothiazole: A simpler thiazole derivative with only a bromine substituent.
2-Chlorothiazole: Contains a chlorine substituent on the thiazole ring.
4-Ethylthiazole: Features an ethyl group on the thiazole ring.
Uniqueness
5-Bromo-2-chloro-4-ethylthiazole is unique due to the presence of both bromine and chlorine substituents along with an ethyl group on the thiazole ring. This combination imparts distinct chemical properties and reactivity, making it a valuable compound in various chemical and biological applications .
Properties
IUPAC Name |
5-bromo-2-chloro-4-ethyl-1,3-thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrClNS/c1-2-3-4(6)9-5(7)8-3/h2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHSYJZHLYPHNX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=N1)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrClNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00716659 |
Source
|
Record name | 5-Bromo-2-chloro-4-ethyl-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00716659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.52 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1291487-22-3 |
Source
|
Record name | Thiazole, 5-bromo-2-chloro-4-ethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1291487-22-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-chloro-4-ethyl-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00716659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.